Benzophenone-5
Overview
Description
Synthesis Analysis
Benzophenone is produced by the copper-catalyzed oxidation of diphenylmethane with air . A laboratory route involves the reaction of benzene with carbon tetrachloride followed by hydrolysis of the resulting diphenyldichloromethane . It can also be prepared by Friedel–Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid (e.g., aluminium chloride) catalyst .Molecular Structure Analysis
Benzophenone is the organic compound with the formula (C6H5)2CO, generally abbreviated Ph2CO. It is a white solid that is soluble in organic solvents .Chemical Reactions Analysis
Benzophenone prevents ultraviolet (UV) light from damaging scents and colors in products such as perfumes and soaps . It can also be added to plastic packaging as a UV blocker to prevent photo-degradation of the packaging polymers or its contents .Physical And Chemical Properties Analysis
Benzophenone is a white solid that is soluble in organic solvents . It has a melting point of 48.5 °C and a boiling point of 305.4 °C . It is insoluble in water .Scientific Research Applications
UV-Filter and Endocrine Disruptor Studies
Benzophenone-3, a compound related to Benzophenone-5, is primarily used as a UV filter in sunscreens. Research has explored its metabolism in rat and human liver microsomes, revealing its transformation into metabolites with varied estrogenic and anti-androgenic activities. This study highlights the potential endocrine-disrupting activity of such compounds (Watanabe et al., 2015).
Cytotoxicity Studies
Benzophenone-3 has also been studied for its cytotoxic effects, particularly in rat thymocytes. The research indicates that BP-3 can cause oxidative stress and increase intracellular Zn2+ levels, leading to cell mortality (Utsunomiya et al., 2019).
Environmental Impact Studies
Benzophenones are known to interfere with endocrine systems and have been detected in various environmental samples, including human placental tissue. A study developed a method for determining benzophenones in such tissues, underscoring their widespread environmental presence (Vela-Soria et al., 2011).
DNA Photodamage Studies
The potential of benzophenone to induce DNA photodamage was examined using quantum mechanics/molecular mechanics approaches. This research provides insight into the mechanisms by which benzophenone can interact with DNA, particularly through triplet-based DNA photosensitization (Dumont et al., 2015).
Skin Penetration and Absorption Studies
The penetration of Benzophenone-3 through the skin and its subsequent detection in urine highlights the compound's absorption and metabolic pathways in living organisms. This study is critical for understanding the systemic exposure of humans to benzophenone compounds (Gonzalez et al., 2006).
Thyroid Disruption Studies
Benzophenones have been investigated for their thyroid hormone-disrupting potentials. A study using cell lines and zebrafish embryos revealed that these compounds could alter thyroid hormone balances by impacting hormone regulation and metabolism (Lee et al., 2018).
Food Packaging Material Studies
Benzophenone's use in food packaging materials and its potential migration into foodstuffs have been a concern. Research involving an amperometric benzophenone sensor has been conducted to detect benzophenone in such materials, highlighting the importance of monitoring these compounds in consumer products (Li et al., 2012).
Personal Care Product Studies
The occurrence of benzophenone-type UV filters in personal care products and the associated human exposure have been extensively studied. This research provides crucial data on the levels of benzophenone in various products and their potential impact on human health (Liao & Kannan, 2014).
Antimicrobial Activity Studies
Polyisoprenylated benzophenones, including nemorosone and guttiferone A, have been evaluated for their antimicrobial effects. This research contributes to understanding the broader biological activities of benzophenone derivatives (Monzote et al., 2011).
Safety And Hazards
Future Directions
Benzophenones are listed as emerging contaminants, which have been identified in the environment as well as in human fluids, such as urine, placenta, and breast milk . Their accumulation and stability in the environment, combined with the revealed adverse effects on ecosystems including endocrine, reproductive, and other disorders, have triggered significant interest for research .
properties
IUPAC Name |
sodium;5-benzoyl-4-hydroxy-2-methoxybenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S.Na/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCLYACXIWMFCC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4065-45-6 (Parent) | |
Record name | Sulibenzone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40216481 | |
Record name | Sulibenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzophenone-5 | |
CAS RN |
6628-37-1 | |
Record name | Sulibenzone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulibenzone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, 5-benzoyl-4-hydroxy-2-methoxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOPHENONE-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853Z42ZYAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.